molecular formula C22H18N4O3S2 B2429657 N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide CAS No. 391869-49-1

N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide

Cat. No. B2429657
CAS RN: 391869-49-1
M. Wt: 450.53
InChI Key: OKDXVZRETOIJPX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an aniline group (4-methoxyanilino), a carboxamide group (naphthalene-2-carboxamide), and a thiadiazole group (1,3,4-thiadiazol-2-yl). These functional groups suggest that the compound could have a variety of potential applications, particularly in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The compound’s structure can be confirmed using techniques such as 1H, 13C, 2D NMR and LC-MS spectra .

Scientific Research Applications

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce a certain effect. For compounds with similar structures, their biological activities are often based on assumptions like the presence of the =N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .

properties

IUPAC Name

N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S2/c1-29-18-10-8-17(9-11-18)23-19(27)13-30-22-26-25-21(31-22)24-20(28)16-7-6-14-4-2-3-5-15(14)12-16/h2-12H,13H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDXVZRETOIJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide

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